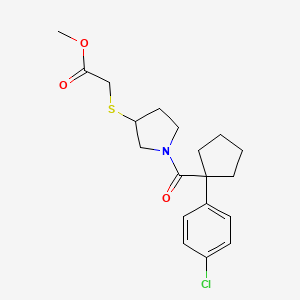

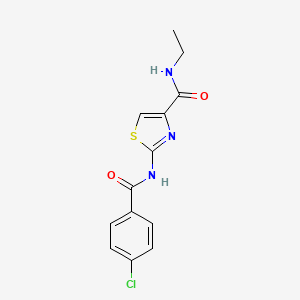

![molecular formula C21H21ClN2O3 B2927814 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 896071-08-2](/img/structure/B2927814.png)

6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as n-arylpiperazines . It is a highly valuable building block in organic synthesis . It has been used in the synthesis of compounds bearing 3 (2 H )-pyridazinone and 1,2,4-triazole ring structures .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The final products were synthesized by the intramolecular condensation reaction of the structure that was obtained as a result of the reaction of aromatic isothiocyanates .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring where the nitrogen ring atom carries an aryl group . Molecular docking studies have shown that the p-methylphenyl group is active in the hinge region of the AChE crystal structure .Chemical Reactions Analysis

The chemical reactions involving this compound include protodeboronation of alkyl boronic esters . This compound has also been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Applications De Recherche Scientifique

Anti-inflammatory and Antimicrobial Activities

A study has synthesized and evaluated a series of novel piperazine derivatives of flavone, including compounds structurally related to 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one, for their anti-inflammatory and antimicrobial properties. These compounds showed promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines TNF-α and IL-6, and potent antimicrobial activity against various bacterial and fungal strains, outperforming standard drugs like dexamethasone, ciprofloxacin, and miconazole in certain tests (Hatnapure et al., 2012).

Anticonvulsant Activity

New kojic acid derivatives structurally akin to 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one have been synthesized and tested for their potential as anticonvulsant compounds. The study indicates significant anticonvulsant effects in models of maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizures, showcasing the therapeutic potential of such compounds without notable neurotoxicity (Aytemir et al., 2010).

Antimicrobial and Antibacterial Properties

Research on novel piperazine linked methylene-bis-coumarins, with structural similarities to the mentioned compound, demonstrates significant antibacterial activity against human pathogenic strains. These compounds, especially those with certain phenyl moieties on the piperazine ring, displayed potent inhibitory effects towards a variety of bacterial strains, indicating their potential as effective antimicrobial agents (Nagaraj et al., 2019).

Antitumor Activity

A study on cinnamide derivatives, which are structurally related to 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one, explored their crystal structures and anti-ischemic activities. These compounds have demonstrated effective activities against neurotoxicity induced by glutamine in PC12 cells and have shown protective effects on cerebral infarction, highlighting their potential in antitumor and neuroprotective therapies (Zhong et al., 2018).

Mécanisme D'action

Target of Action

The primary targets of 6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions .

Mode of Action

The compound interacts with AChE and BChE, inhibiting their activity . This inhibition results in an increase in acetylcholine levels, which can help alleviate symptoms of diseases like Alzheimer’s, where acetylcholine deficiency is a key factor . The compound exhibits competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .

Biochemical Pathways

By inhibiting AChE and BChE, the compound affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system . The increase in acetylcholine levels can enhance cholinergic transmission, potentially improving cognitive functions in patients with neurodegenerative diseases .

Result of Action

The inhibition of AChE and BChE by the compound leads to an increase in acetylcholine levels . This can result in enhanced cholinergic transmission, which may improve cognitive functions in patients with neurodegenerative diseases like Alzheimer’s .

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3/c1-26-18-5-3-17(4-6-18)24-10-8-23(9-11-24)14-15-12-21(25)27-20-7-2-16(22)13-19(15)20/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAWGABLPXPHPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

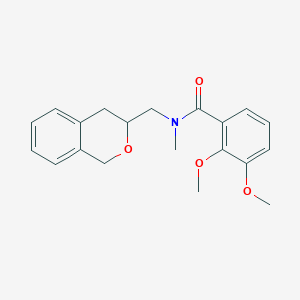

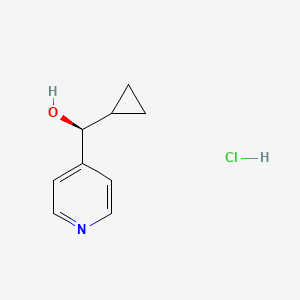

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2927737.png)

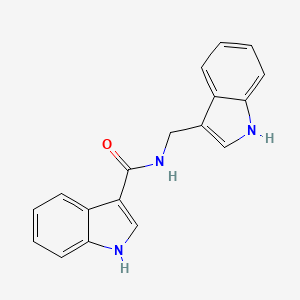

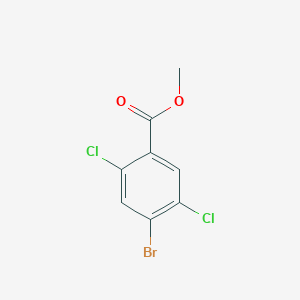

![Ethyl 3-amino-6-fluorobicyclo[3.1.0]hexane-6-carboxylate oxalate](/img/structure/B2927739.png)

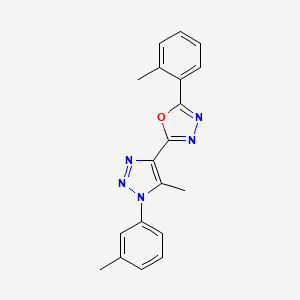

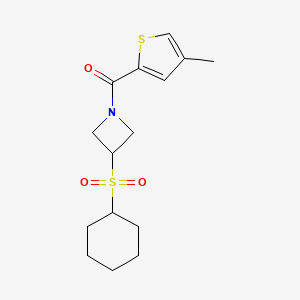

![3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927744.png)

![3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2927748.png)

![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)